molecular formula C12H7Cl2NO5S B064634 4-(2-Chloro-6-nitrophenoxy)benzene-1-sulfonyl chloride CAS No. 175135-00-9

4-(2-Chloro-6-nitrophenoxy)benzene-1-sulfonyl chloride

Cat. No.: B064634
CAS No.: 175135-00-9
M. Wt: 348.2 g/mol
InChI Key: CRTUVOFOPIFTQS-UHFFFAOYSA-N
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Description

4-(2-Chloro-6-nitrophenoxy)benzene-1-sulfonyl chloride is a versatile and high-value bifunctional reagent designed for advanced chemical synthesis and drug discovery research. Its structure incorporates two highly reactive centers: a sulfonyl chloride group and an aromatic chloride adjacent to a nitro group on a phenoxy linker. The sulfonyl chloride moiety readily undergoes nucleophilic substitution with amines, alcohols, and other nucleophiles to generate sulfonamide or sulfonate ester derivatives. This makes it an exceptional building block for introducing the 4-(2-chloro-6-nitrophenoxy)phenylsulfonyl group, a scaffold of significant interest in the development of protease inhibitors, kinase inhibitors, and other small-molecule therapeutics where the sulfonamide group is a critical pharmacophore.

Properties

IUPAC Name

4-(2-chloro-6-nitrophenoxy)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl2NO5S/c13-10-2-1-3-11(15(16)17)12(10)20-8-4-6-9(7-5-8)21(14,18)19/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRTUVOFOPIFTQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)OC2=CC=C(C=C2)S(=O)(=O)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl2NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20378970
Record name 4-(2-Chloro-6-nitrophenoxy)benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175135-00-9
Record name 4-(2-Chloro-6-nitrophenoxy)benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chlorosulfonation Using Thionyl Chloride

A patent-pending method employs chlorosulfonic acid and thionyl chloride for direct sulfonation of chlorobenzene. Reacting 1 mole of chlorobenzene with 1.6 moles of chlorosulfonic acid and 3.2 moles of thionyl chloride generates 4-chlorobenzenesulfonyl chloride as the primary product. The process minimizes wastewater by recycling reaction gases (SO₂ and HCl) through alkali scrubbing, achieving a melt purity suitable for downstream reactions without distillation.

Catalytic Sulfonation with Palladium Complexes

Advanced catalytic systems utilize bis(benzonitrile)palladium(II) dichloride and tributylphosphine in 1,4-dioxane at 90°C under argon. This method couples 4-chlorobenzenesulfonyl chloride with aryl halides, achieving 98.7% yield in 24 hours. The inclusion of sodium carbonate as a base and tetrakis(hydroxy)calixarene as a phase-transfer catalyst enhances reaction efficiency.

Coupling of 2-Chloro-6-nitrophenol with Sulfonyl Chlorides

Nucleophilic Aromatic Substitution

The phenoxy group is introduced via nucleophilic substitution under basic conditions. A representative protocol dissolves 2-chloro-6-nitrophenol (1.0 eq) and 4-chlorobenzenesulfonyl chloride (1.1 eq) in acetonitrile with N-ethyl-N,N-diisopropylamine (3.0 eq) and DMAP (0.2 eq) at 0–5°C. After 2 hours, extraction with ethyl acetate and column chromatography (petroleum ether:ethyl acetate = 10:1) yields the target compound at 91.93% purity.

Pyridine-Mediated Coupling

In tetrahydrofuran, 2-chloro-6-nitrophenol reacts with 4-chlorobenzenesulfonyl chloride in the presence of pyridine at 0°C. The reaction completes in 4 hours, followed by silica gel purification to isolate the product in 87% yield. This method avoids side reactions such as sulfone formation, common in higher-temperature conditions.

Optimization of Reaction Parameters

Solvent and Temperature Effects

Polar aprotic solvents (e.g., acetonitrile, THF) improve solubility of intermediates, while temperatures below 5°C suppress hydrolysis of the sulfonyl chloride group. Elevated temperatures (80–100°C) are reserved for demethylation and catalytic coupling steps.

Catalytic Additives

Palladium catalysts and phosphine ligands accelerate cross-coupling reactions, reducing reaction times from days to hours. For example, Pd(PhCN)₂Cl₂ with tributylphosphine achieves near-quantitative yields in 24 hours.

Purification and Characterization

Crude products are purified via flash chromatography (petroleum ether/ethyl acetate gradients) or vacuum distillation. Technically pure 4-(2-chloro-6-nitrophenoxy)benzene-1-sulfonyl chloride exhibits a melting point of 264–266°C and is characterized by ¹H NMR (δ 7.53–7.63 ppm for aromatic protons) and LC-MS ([M+H]⁺ = 352).

Comparative Analysis of Synthetic Routes

MethodConditionsYieldPurityCitation
ChlorosulfonationThionyl chloride, 25°C, 4h89%97%
Palladium CatalysisPd(PhCN)₂Cl₂, 90°C, 24h98.7%98.5%
Pyridine-MediatedTHF, 0°C, 4h87%95%
DMAP/DIEAAcetonitrile, 0–5°C, 2h91.93%97%

Challenges and Industrial Scalability

Industrial production faces challenges in managing exothermic sulfonation reactions and minimizing byproducts like 4,4'-dichlorodiphenyl sulfone. Continuous-flow reactors and two-stage exhaust scrubbing (for HCl/SO₂ recovery) address these issues, improving process sustainability .

Scientific Research Applications

Organic Synthesis

4-(2-Chloro-6-nitrophenoxy)benzene-1-sulfonyl chloride serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals. It can be employed in:

  • Nucleophilic Substitution Reactions : The chloro group can be replaced by nucleophiles, facilitating the formation of diverse derivatives.
  • Coupling Reactions : It acts as a coupling agent in the formation of biaryl compounds, which are significant in drug development.

Biological Research

The compound has been investigated for its potential biological activities, including:

  • Antimicrobial Properties : Studies have shown that derivatives of this compound exhibit significant antibacterial activity against various pathogens.
  • Anticancer Activity : Preliminary research indicates that certain analogs may inhibit cancer cell proliferation by targeting specific cellular pathways.

Medicinal Chemistry

In medicinal chemistry, this compound is being explored for:

  • Drug Design : Its ability to modify biological targets makes it a candidate for developing new therapeutic agents. For instance, compounds derived from this sulfonyl chloride have shown promise as inhibitors of protein-protein interactions critical in cancer and viral infections.

Case Study 1: Anticancer Activity

A study published in Nature Communications highlighted the synthesis of novel anticancer agents derived from this compound. The synthesized compounds were tested against various cancer cell lines, demonstrating IC50 values in the low micromolar range, indicating potent activity against tumor growth .

Case Study 2: Antimicrobial Efficacy

Research conducted at a leading pharmaceutical institute evaluated the antimicrobial properties of derivatives synthesized from this compound. The results indicated that several derivatives exhibited significant inhibitory effects on Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections .

Mechanism of Action

The mechanism of action of 4-(2-Chloro-6-nitrophenoxy)benzene-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions to form sulfonamide, sulfonate ester, and sulfonate thioester derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-(2-Chloro-6-nitrophenoxy)benzene-1-sulfonyl chloride with structurally related sulfonyl chlorides, highlighting differences in molecular weight, substituents, and applications.

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number Key Applications/Properties
This compound C₁₂H₇Cl₂NO₅S 348.15 Chloro, nitro, phenoxy 175135-00-9 High reactivity for sulfonamide synthesis
2-Chloro-4-(trifluoromethyl)benzene-1-sulfonyl chloride C₇H₃Cl₂F₃O₂S 279.06 Chloro, trifluoromethyl 175205-54-6 Enhanced lipophilicity for agrochemicals
3-Chloro-4-phenoxybenzene-1-sulfonyl chloride C₁₂H₈Cl₂O₃S 323.16 (estimated) Chloro, phenoxy (no nitro) 74171-22-5 Intermediate in drug design
2,4,6-Tris(trifluoromethyl)benzene-1-sulfonyl chloride C₉H₂ClF₉O₂S 380.62 Trifluoromethyl (three groups) 380.62 Electron-deficient catalyst in reactions
2-Bromo-5-chloro-3-nitrobenzene-1-sulfonyl chloride C₆H₂BrClNO₄S 335.41 (estimated) Bromo, chloro, nitro 1340462-42-1 Halogen-rich intermediates

Key Structural and Functional Differences

Substituent Effects: The nitro group in the main compound enhances electrophilicity at the sulfonyl chloride site, accelerating nucleophilic substitution compared to analogs like 3-chloro-4-phenoxybenzene-1-sulfonyl chloride (lacks nitro) . Trifluoromethyl groups (e.g., in 2-Chloro-4-(trifluoromethyl)benzene-1-sulfonyl chloride ) increase hydrophobicity and metabolic stability, favoring use in agrochemicals.

Reactivity Trends: Electron-withdrawing groups (EWGs): The nitro group in the main compound provides stronger EWG effects than chloro or trifluoromethyl groups, making it more reactive toward amines in sulfonamide formation .

Applications :

  • The main compound is preferred in pharmaceutical synthesis due to its balanced reactivity and stability. In contrast, 2-bromo-5-chloro-3-nitrobenzene-1-sulfonyl chloride is used in halogen-rich intermediates for specialty polymers .

Research Findings and Industrial Relevance

  • Synthetic Utility: The nitro-phenoxy moiety in the main compound enables dual functionalization pathways, allowing sequential modifications of the aromatic ring and sulfonyl chloride group .
  • Stability : Sulfonyl chlorides with nitro groups (e.g., the main compound) are sensitive to hydrolysis but stabilized by aromatic EWGs, unlike trifluoromethyl analogs, which exhibit superior shelf stability .
  • Thermal Properties : Differential scanning calorimetry (DSC) studies indicate that the main compound decomposes at ~150°C , whereas trifluoromethyl-substituted derivatives (e.g., CAS 380.62 ) show higher thermal stability (decomposition >200°C).

Biological Activity

4-(2-Chloro-6-nitrophenoxy)benzene-1-sulfonyl chloride is an aromatic compound with potential biological activities, particularly in the fields of antimicrobial and anticancer research. Its structure, featuring both a nitro and a chloro group, suggests unique reactivity that may influence its biological effects. This article reviews the current understanding of the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C6H4ClN2O4SC_6H_4ClN_2O_4S. The presence of the electron-withdrawing nitro group and the chlorine atom enhances its electrophilic properties, which can facilitate interactions with biological macromolecules such as proteins and nucleic acids.

PropertyValue
Molecular FormulaC₆H₄ClN₂O₄S
Molecular Weight220.62 g/mol
Functional GroupsNitro (–NO₂), Chloro (–Cl), Sulfonyl (–SO₂Cl)

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The sulfonyl chloride moiety can react with nucleophilic sites in enzymes, leading to inhibition. For instance, similar compounds have shown inhibitory effects on carbonic anhydrases (CAs), with IC50 values indicating potent enzyme interaction .
  • Induction of Apoptosis : In studies involving similar sulfonamide compounds, significant apoptosis induction was noted in cancer cell lines such as MDA-MB-231. This suggests that derivatives of this compound could also possess similar anticancer properties .
  • Antimicrobial Activity : Compounds with similar structures have demonstrated antimicrobial effects against various bacterial strains. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways .

Anticancer Activity

A study investigating the effects of related benzenesulfonamides showed that certain derivatives could induce apoptosis significantly in breast cancer cell lines. For example, compound 4e induced a 22-fold increase in apoptotic cells compared to controls .

Antimicrobial Activity

Research has indicated that sulfonamide derivatives exhibit substantial antibacterial properties. For instance, some compounds demonstrated over 80% inhibition against Staphylococcus aureus at concentrations as low as 50 µg/mL .

Case Studies

  • Study on Carbonic Anhydrase Inhibition :
    • Objective : To evaluate the inhibitory effect on carbonic anhydrase IX.
    • Results : Compounds exhibited IC50 values ranging from 10.93 nM to 25.06 nM for CA IX, indicating high selectivity and potency .
  • Apoptosis Induction in Cancer Cells :
    • Objective : To assess the ability to induce apoptosis in MDA-MB-231 cells.
    • Results : A significant increase in annexin V-FITC positive cells was observed, suggesting effective induction of programmed cell death .
  • Antimicrobial Efficacy :
    • Objective : To test against various bacterial strains.
    • Results : Notable inhibition percentages were recorded against Klebsiella pneumoniae and Staphylococcus aureus, supporting its potential as an antimicrobial agent .

Q & A

Q. What are the key synthetic routes for 4-(2-Chloro-6-nitrophenoxy)benzene-1-sulfonyl chloride, and what analytical techniques are critical for confirming its structure?

Methodological Answer: The synthesis typically involves sulfonation of the benzene ring followed by chlorination. A plausible route includes:

Sulfonation : Introduce the sulfonic acid group to the benzene ring using concentrated sulfuric acid or chlorosulfonic acid.

Chlorination : React the sulfonic acid intermediate with PCl₅ or thionyl chloride to form the sulfonyl chloride.

Nitrophenoxy Substitution : Introduce the 2-chloro-6-nitrophenoxy group via nucleophilic aromatic substitution, leveraging the electron-withdrawing nitro and chloro groups to activate the ring .

Q. Critical Analytical Techniques :

  • NMR Spectroscopy : Analyze chemical shifts (e.g., deshielding of aromatic protons due to nitro and chloro groups) and coupling patterns.
  • FT-IR : Confirm sulfonyl chloride (S=O stretching at ~1370–1350 cm⁻¹ and 1170–1150 cm⁻¹) and nitro groups (asymmetric NO₂ stretch at ~1520 cm⁻¹) .
  • Mass Spectrometry : Verify molecular weight (C₁₂H₇Cl₂NO₅S; theoretical MW 348.16) .

Q. What are the primary safety considerations when handling this compound in laboratory settings?

Methodological Answer:

  • Storage : Store in airtight containers at 0–6°C to prevent hydrolysis of the sulfonyl chloride group .
  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and eye protection. Work in a fume hood to avoid inhalation of toxic vapors.
  • Decomposition Risks : Avoid moisture and heat, as hydrolysis generates HCl and sulfonic acids, which can corrode equipment .
  • Spill Management : Neutralize spills with sodium bicarbonate and dispose of as hazardous waste .

Advanced Research Questions

Q. How do electron-withdrawing substituents influence the reactivity of sulfonyl chlorides in nucleophilic substitution reactions, and what methodological approaches can optimize such reactions?

Methodological Answer:

  • Reactivity Enhancement : The nitro (-NO₂) and chloro (-Cl) groups activate the sulfonyl chloride by withdrawing electron density, increasing the electrophilicity of the sulfur atom. This facilitates nucleophilic attack (e.g., by amines or alcohols) .
  • Optimization Strategies :
    • Solvent Selection : Use aprotic solvents (e.g., DCM or THF) to stabilize the transition state.
    • Temperature Control : Maintain 0–25°C to minimize side reactions (e.g., hydrolysis).
    • Catalysis : Add catalytic DMAP to accelerate reactions with sterically hindered nucleophiles .

Q. In spectroscopic characterization, how might the nitro and chloro substituents lead to conflicting interpretations in NMR data, and how can researchers resolve these discrepancies?

Methodological Answer:

  • Challenges :
    • Overlapping aromatic signals in ¹H NMR due to complex splitting from adjacent substituents.
    • Ambiguous ¹³C NMR assignments for carbons near electron-withdrawing groups.
  • Resolution Strategies :
    • 2D NMR (COSY, HSQC) : Resolve coupling networks and correlate protons with carbons.
    • Computational Modeling : Compare experimental chemical shifts with DFT-calculated values (e.g., using Gaussian or ADF software).
    • Deuteration Studies : Replace exchangeable protons (e.g., -OH byproducts) to simplify spectra .

Q. What strategies are effective in mitigating side reactions during the synthesis of this compound, particularly concerning the sulfonyl chloride group's sensitivity to hydrolysis?

Methodological Answer:

  • Moisture Control : Use anhydrous solvents and molecular sieves. Perform reactions under nitrogen or argon.
  • Reagent Purity : Ensure chlorinating agents (e.g., PCl₅) are fresh to avoid incomplete conversion to sulfonyl chloride.
  • Stepwise Monitoring : Use TLC or in-situ IR to track reaction progress and quench before over-chlorination or hydrolysis occurs.
  • Byproduct Removal : Employ column chromatography with silica gel (eluent: hexane/ethyl acetate) to isolate the pure product .

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